molecular formula C11H12O5 B8794944 Methyl 2-hydroxy-6-(2-methoxy-2-oxoethyl)benzoate

Methyl 2-hydroxy-6-(2-methoxy-2-oxoethyl)benzoate

Cat. No. B8794944
M. Wt: 224.21 g/mol
InChI Key: ZGLSOAWVGYBBBO-UHFFFAOYSA-N
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Patent
US07138543B2

Procedure details

To a solution of 2-Carboxymethyl-6-hydroxy-benzoic acid (5.021 g, 25.6 mmol) in DMF (100 mL) at 0° C. were added K2CO3 (3.567 g, 25.9 mmol) and CH3I (7.9 mL, 51.9 mmol). After stirring under nitrogen at 0° C. for 4 h, the reaction was partitioned between H2O (100 mL) and ether (150 mL). The aqueous layer was acidified with 1 N HCl and extracted with EtOAc (200 mL). The EtOAc layer was dried over MgSO4 and concentrated in vacuo to give the crude 2-hydroxy-6-methoxycarbonylmethyl-benzoic acid methyl ester as a colorless oil (3.2 g, 56%): 1H NMR (CDCl3) δ 3.69 (s, 3H), 3.89 (s, 5H), 6.72 (d, J=6.7 Hz, 1H), 6.96 (d, J=8.0 Hz, 1H), 7.33–7.38 (m, 1H).
Quantity
5.021 g
Type
reactant
Reaction Step One
Name
Quantity
3.567 g
Type
reactant
Reaction Step One
Name
Quantity
7.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]([OH:14])[C:6]=1C(O)=O)([OH:3])=[O:2].[C:15]([O-:18])([O-])=O.[K+].[K+].[CH3:21]I.CN([CH:26]=[O:27])C>>[CH3:15][O:18][C:26](=[O:27])[C:6]1[C:5]([CH2:4][C:1]([O:3][CH3:21])=[O:2])=[CH:13][CH:12]=[CH:11][C:10]=1[OH:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.021 g
Type
reactant
Smiles
C(=O)(O)CC1=C(C(=O)O)C(=CC=C1)O
Name
Quantity
3.567 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
7.9 mL
Type
reactant
Smiles
CI
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring under nitrogen at 0° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was partitioned between H2O (100 mL) and ether (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C1=C(C=CC=C1CC(=O)OC)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.